(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 1410792-24-3
VCID: VC11681933
InChI: InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O
Molecular Formula: C15H20FNO4
Molecular Weight: 297.32 g/mol

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid

CAS No.: 1410792-24-3

Cat. No.: VC11681933

Molecular Formula: C15H20FNO4

Molecular Weight: 297.32 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid - 1410792-24-3

Specification

CAS No. 1410792-24-3
Molecular Formula C15H20FNO4
Molecular Weight 297.32 g/mol
IUPAC Name (2R)-3-(2-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1
Standard InChI Key QSDAZPHENNYPKS-OAHLLOKOSA-N
Isomeric SMILES C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure integrates three critical components:

  • A tert-butoxycarbonyl (Boc) group attached to the amino functionality, which serves as a protective moiety during synthetic workflows .

  • A 2-fluorophenyl substituent at the β-position, introducing aromaticity and electronic effects that influence solubility and target binding .

  • A methyl group at the α-carbon, which imposes steric constraints that stabilize the (2R) stereochemical configuration .

The carboxylic acid terminus enhances water solubility under physiological conditions, while the Boc group ensures compatibility with standard peptide coupling reactions .

Table 1: Key Identifiers and Structural Data

PropertyValue
CAS No.1410792-24-3
Molecular FormulaC15H20FNO4\text{C}_{15}\text{H}_{20}\text{FNO}_4
Molecular Weight297.32 g/mol
IUPAC Name(2R)-3-(2-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
SMILESCC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O
InChIKeyQSDAZPHENNYPKS-OAHLLOKOSA-N
PubChem CID121237390

Synthesis and Characterization

Boc Protection Strategies

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions, a method widely documented for amino acid derivatives . For this compound, the (2R) configuration suggests enantioselective synthesis, potentially involving chiral auxiliaries or asymmetric catalysis .

Stepwise Synthesis Overview

  • Amino Protection: Reaction of the parent amino acid with (Boc)2O\text{(Boc)}_2\text{O} in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP) .

  • Fluorophenyl Incorporation: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 2-fluorophenyl group.

  • Methyl Group Installation: Alkylation or stereoselective reduction of a ketone intermediate to establish the methyl branch .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR would reveal distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm), fluorophenyl aromatic protons (δ 7.2–7.5 ppm), and the methyl group (δ 1.2 ppm).

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 297.32, consistent with the molecular weight.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by the carboxylic acid and Boc groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water at neutral pH. Under acidic conditions, the Boc group hydrolyzes, releasing the free amine .

Table 2: Physicochemical Parameters

ParameterValue
LogP (Predicted)2.8 ± 0.3
pKa (Carboxylic Acid)3.1 ± 0.2
Melting PointNot reported (typically 150–200°C for similar Boc-protected acids)
StabilityStable at -20°C; hydrolyzes in acidic or basic conditions

Related Compounds and Comparative Analysis

Table 3: Structurally Analogous Compounds

CompoundCAS No.Key DifferencesApplication
(R)-2-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid 218609-00-8Longer carbon chain; different substitutionAntiviral research
(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-... 120205-50-7Pyrrolidine ring; methoxy groupAntibiotic synthesis
tert-Butyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate 1057341-65-7Iodo substituent; no fluorophenylRadiolabeling studies

Research Directions and Challenges

  • Biological Screening: Evaluate inhibitory activity against fluorophenyl-targeted enzymes (e.g., tyrosine kinases).

  • Synthetic Optimization: Develop catalytic asymmetric methods to improve enantiomeric excess .

  • Formulation Studies: Investigate prodrug strategies to enhance oral bioavailability .

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